

A Comparative Review of D-Glucal Derivatives: From Synthesis to Therapeutic Applications

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Compound of Interest

Compound Name: 4,6-O-Isopropylidene-D-glucal

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A comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of D-glucal derivatives. This review objectively compares the performance of various derivatives with supporting experimental data, detailed protocols, and mechanistic insights.

D-glucal, an unsaturated monosaccharide derived from D-glucose, and its derivatives have emerged as versatile building blocks and bioactive molecules in medicinal chemistry and chemical biology. Their unique chemical reactivity, stemming from the endocyclic double bond, allows for a wide array of chemical modifications, leading to a diverse library of compounds with significant therapeutic potential. This guide provides a comparative analysis of different D-glucal derivatives across key application areas, including their roles as enzyme inhibitors, anticancer agents, antiviral compounds, and wound healing promoters.

Glycosidase Inhibition: A Sweet Spot for D-Glucal Derivatives

D-glucal derivatives have been extensively investigated as inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes, including digestion, lysosomal metabolism, and viral entry. The ability of these derivatives to mimic the natural substrates of glycosidases makes them potent and selective inhibitors.

Comparative Inhibitory Activity

A range of D-glucal derivatives has demonstrated significant inhibitory activity against α -glucosidase and α -amylase, key enzymes in carbohydrate metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.

Derivative	Target Enzyme	IC50 (μ M)	Reference
1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol (D-glucal)	α -Glucosidase	-	[1][2][3][4]
Triacetyl-D-glucal	α -Glucosidase	-	[1][2][3][4]
2-Deoxy-2-fluoro-D-glucal	β -Glucosidase	Weak inhibitor	[5]
1-Nitro-D-glucal	β -Glucosidase	Irreversible inactivator	[5]
Phenyl carbamoyl methoxy thiosemicarbazone derivatives	α -Glucosidase	23.95 ± 0.038 to 573.67 ± 0.043	[3]

Note: Specific IC50 values for D-glucal and triacetyl-D-glucal as direct α -glucosidase inhibitors were not consistently reported in the reviewed literature, but their derivatives show significant activity.

Anticancer Applications: Targeting Tumor Cell Proliferation and Signaling

Several D-glucal derivatives have exhibited promising anticancer activities by interfering with cancer cell proliferation and modulating key signaling pathways. Their ability to induce apoptosis and inhibit tumor growth makes them attractive candidates for cancer therapy.

In Vitro Anticancer Activity of Glucal-Derived Compounds

Four newly synthesized glucal-derived compounds (5a, 5b, 5c, and 5d) with substitutions based on fluorine, nitrogen, and aromatic rings were tested against the pancreatic cancer cell

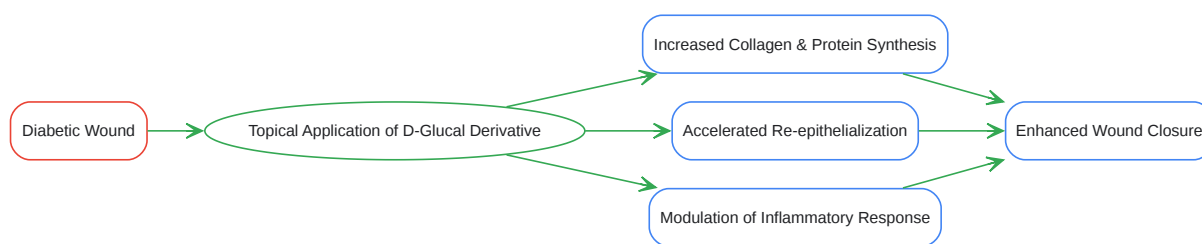
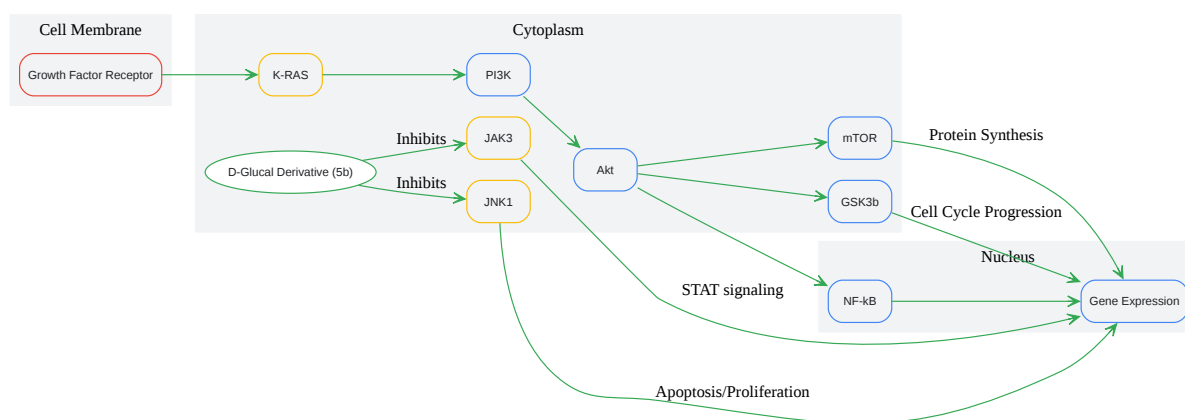
line Mia-PaCa-2. Compounds 5a and 5b demonstrated significant cytotoxicity, causing approximately 80% cell death after 48 hours of incubation.[1]

Compound	Cell Line	Incubation Time (h)	% Cell Death
5a	Mia-PaCa-2	48	~80%
5b	Mia-PaCa-2	48	~80%

In silico studies suggest that compound 5b has a high potential to interact with and inhibit Janus kinase 3 (JAK3) and c-Jun N-terminal kinase 1 (JNK1), key proteins in signaling pathways associated with pancreatic cancer.[1]

Signaling Pathways in Cancer Targeted by D-Glucal Derivatives

D-glucal derivatives can influence several signaling pathways crucial for cancer cell survival and proliferation. One of the proposed mechanisms involves the modulation of pathways regulated by oncogenes like K-RAS, which are frequently mutated in pancreatic cancer. These pathways include the PI3K/Akt/mTOR, NF- κ B, and GSK3 β signaling cascades.[1] Furthermore, glucose metabolism, a hallmark of cancer, is intertwined with signaling pathways like the NF- κ B and β -catenin pathways, which can be influenced by glucose analogs.[6]



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